N'-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-6-13(11(2)8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUKNRIDBXGOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.
Introduction of the 2,4-Dimethylphenyl Group: This step involves the reaction of the intermediate with 2,4-dimethylphenyl isocyanate.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the reaction of the intermediate with oxolan-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the amide functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry
N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
The compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is used in the production of polymers and resins. Its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound is compared below with structurally related pesticides and metabolites, focusing on molecular features, applications, and regulatory status.
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Diversity: The target compound’s diamide backbone differs from amitraz’s methanimidamide and diuron/linuron’s urea structures. Diamides are known for chelating metal ions or interacting with biological targets via hydrogen bonding . Amitraz’s methanimidamide group enables acaricidal activity by disrupting octopamine receptors in mites .
Chlorinated aryl groups in diuron/linuron enhance herbicidal activity but raise ecotoxicity concerns, leading to strict regulatory limits .
Regulatory Status: Amitraz is approved for agricultural use but faces restrictions due to metabolite toxicity (e.g., 2,4-dimethylaniline) . Aminonitrofen’s tolerances were revoked due to safety concerns, highlighting the importance of substituent choice in regulatory compliance .
Research Findings and Data Gaps
- Synthesis Insights: While the target compound’s synthesis is unreported, describes a method for acetamide derivatives using ethanol recrystallization and triethylamine-mediated coupling, which could be adapted for diamides .
- Data Limitations: No spectral or toxicity data are available for the target compound, necessitating further studies to validate its properties.
Biological Activity
N'-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a compound with significant potential in pharmacological applications. Its structural characteristics suggest interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- LogP : 3.71 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound is believed to modulate enzyme activity, leading to various therapeutic effects.
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. In a study involving murine models, it demonstrated an effective dose of 27.74 mg/kg, significantly inhibiting parasite development and enhancing survival rates in treated animals. The compound exhibited a chemosuppression rate of 99.69% when combined with artesunate, indicating a synergistic effect against malaria parasites .
Toxicity Profile
The compound has shown a high safety profile, with an LD50 greater than 4 g/kg, suggesting it is safe for oral administration at high dosages . This characteristic is crucial for its development as a therapeutic agent.
Comparative Binding Affinity
In molecular docking studies, this compound displayed favorable binding energies against several target proteins associated with malaria:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| FP3 | -34.27 |
| PEPC | -37.44 |
| LDH | -59.14 |
These values indicate that the compound binds more effectively than traditional treatments like artesunate, which had binding energies of -8.64 for FP3 and -51.92 for LDH .
Case Studies
-
In Vivo Studies :
- In murine models infected with malaria, administration of the compound resulted in complete parasitic clearance after 28 days when used in combination therapy with artesunate.
- The study emphasized the importance of dosage and combination strategies in enhancing therapeutic efficacy.
-
Safety Assessments :
- Comprehensive toxicity assessments revealed minimal adverse effects at therapeutic doses, supporting its potential for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
